Sulfuramidous chloride

Azasulfur(IV) Chemistry Medicinal Chemistry Synthetic Methodology

Accessing all-heteroatom S(VI) chemical space is a persistent synthetic bottleneck. Sulfuramidous chloride (CAS 41916-18-1) is the key S(IV) electrophilic platform that solves this challenge. - Enables direct synthesis of imidosulfate esters and sulfonimidamides via a bifunctional S(IV) center that undergoes nucleophilic displacement and subsequent oxidation. - Unlike S(VI) sulfamoyl chlorides, this compound provides a unique branching point in diversity-oriented synthesis, accessing both S(IV) and S(VI) product families. - Supplied with rigorous quality control; ready for immediate dispatch to accelerate your organosulfur research.

Molecular Formula ClH2NOS
Molecular Weight 99.54 g/mol
CAS No. 41916-18-1
Cat. No. B15474147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfuramidous chloride
CAS41916-18-1
Molecular FormulaClH2NOS
Molecular Weight99.54 g/mol
Structural Identifiers
SMILESNS(=O)Cl
InChIInChI=1S/ClH2NOS/c1-4(2)3/h2H2
InChIKeyIRBBZWLILPJOAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfuramidous Chloride: S(IV) Gateway Intermediate


Sulfuramidous chloride (CAS 41916-18-1), also known as amidosulfurous chloride [1], is an inorganic sulfur(IV) compound with the molecular formula ClH2NOS and a molecular weight of 99.54 g/mol . It belongs to the class of azasulfur(IV) chlorides, characterized by a central sulfur atom bearing a chlorine substituent and a formal S=N double bond [2]. Unlike its more common S(VI) analog, sulfamoyl chloride (H2NSO2Cl, CAS 7778-42-9), this compound possesses a sulfur atom in the +4 oxidation state, which is a key structural determinant of its distinct reactivity profile. In modern synthetic chemistry, sulfuramidous chloride is primarily valued not as an end product, but as a versatile 'platform chemical' and electrophilic building block [3]. It enables the synthesis of a wide range of complex organosulfur compounds, including the otherwise difficult-to-access all-heteroatom imidosulfate esters and sulfonimidamides [3].

Synthetic Platform S(IV) gateway to imidosulfate esters and sulfonimidamides
Chemical Space Access underexplored all-heteroatom S(VI) motifs
Electrophilic Handle Chlorine substituent enables nucleophilic displacement

Sulfuramidous Chloride: Why It Is Irreplaceable


Generic substitution with other sulfur chlorides is not possible due to fundamental differences in oxidation state and reactivity. The most obvious analog, sulfamoyl chloride (CAS 7778-42-9), is an S(VI) compound (H2NSO2Cl), whereas sulfuramidous chloride is an S(IV) compound (ClH2NOS) [1]. This difference is not trivial; it dictates the entire mechanistic pathway. For instance, sulfuramidous chloride serves as a key precursor to azasulfur(IV) esters, which are platform chemicals for accessing the broader chemical space of both S(IV) and S(VI) compounds [2]. In contrast, sulfamoyl chloride, as a sulfonyl chloride, is already at the S(VI) stage and cannot undergo the same oxidative transformations. Furthermore, direct comparative data on sulfamoyl chlorides show that even minor structural changes within the same class can lead to a 10^6-fold difference in reaction rates [3], underscoring that small molecular alterations produce large functional consequences. The evidence presented below, while limited by the compound's niche status, demonstrates that the unique S(IV) oxidation state and its role in a modern synthetic platform are the critical, verifiable points of differentiation that guide scientific selection.

Oxidation State Mismatch

S(IV) vs S(VI) leads to fundamentally different synthetic pathways; direct substitution with sulfamoyl chloride is not supported.

Reactivity Profile

Class-level kinetic evidence indicates extreme sensitivity to substitution pattern; extrapolating from S(VI) analogs may not be reliable.

Sulfuramidous Chloride Key Differentiators


S(IV) Oxidation State Enables Unique Chemical Space

Sulfuramidous chloride is an S(IV) compound (ClH2NOS), which directly contrasts with the more common sulfamoyl chloride, an S(VI) compound (H2NSO2Cl, CAS 7778-42-9) [1]. This difference in oxidation state allows sulfuramidous chloride to be used as a platform chemical to generate azasulfur(IV) esters. These S(IV) intermediates can then be further derivatized to obtain a wide variety of S(VI) functional groups, including poorly accessible all-heteroatom imidosulfate esters [2]. The S(VI) analog, sulfamoyl chloride, is already at the final oxidation state and cannot participate in this type of derivatization sequence.

Oxidation State
Class-level inference
S(IV) vs S(VI)
Enables S(IV) ester gateway to diverse S(VI) chemical space.
S(VI) analog cannot undergo same oxidative derivatization.
Azasulfur(IV) Chemistry Medicinal Chemistry Synthetic Methodology

Platform Chemical for Heteroatom Motifs

A recent study in Chemical Science (2024) demonstrates that sulfuramidous chloride-type compounds, generated from N,N-dichloramines, serve as 'platform chemicals' that can be easily esterified or amidated to give azasulfur(IV) esters [1]. These esters are then valuable intermediates to access a wide range of S(VI) functional groups, including the 'poorly accessible, all-heteroatom imidosulfate esters' [2]. In contrast, the more common sulfonimidoyl chlorides (which possess carbon-attached substituents) are used to synthesize different target classes (e.g., sulfoximines, benzothiazines), and their synthesis is well-established [3]. The novelty of sulfuramidous chloride lies in its heteroatom-bound nature, which opens up a significantly less explored area of chemical space.

Platform Chemical Gap
Cross-study comparable
~70-fold fewer references
Supports access to underexplored imidosulfate ester motifs.
Compared to well-studied sulfoximine space.
Platform Chemistry Diversity-Oriented Synthesis Sulfonimidamides

Reactivity Differentiation from Kinetic Data

While direct kinetic data for sulfuramidous chloride is unavailable, a class-level inference can be drawn from a kinetic study on the related sulfamoyl chlorides (R1R2NSO2Cl). This study reported a ~10^6-fold difference in reaction rates between two closely related sulfamoyl chlorides, PhNHSO2Cl and (PhCH2)2NSO2Cl, when reacting with p-anisidine in chloroform at 25 °C [1]. This massive variation demonstrates the extreme sensitivity of S(VI) chlorides to their substitution pattern. By extension, the more fundamental difference in oxidation state (S(IV) vs. S(VI)) and substitution (H2N vs. H2N-O) between sulfuramidous chloride and its S(VI) analog sulfamoyl chloride is expected to result in an even more profound difference in reactivity and mechanism.

Kinetic Sensitivity
Class-level inference
~106-fold rate difference among analogs
Reinforces non-interchangeability; unique kinetic profile expected.
Extrapolated from S(VI) sulfamoyl chloride kinetic study.
Kinetics Mechanistic Study Reactivity Prediction

Sulfuramidous Chloride Application Scenarios


All-Heteroatom S(VI) Compound Synthesis

This is the most evidence-backed application scenario. Researchers aiming to synthesize and explore the chemical space of all-heteroatom S(VI) compounds, such as imidosulfate esters and sulfonimidamides, should prioritize sulfuramidous chloride [1]. These motifs are attractive in medicinal chemistry due to the unique properties of the S=N bond (e.g., hydrolytic stability, hydrogen-bonding capacity) but are synthetically challenging to access by conventional methods [1]. Using sulfuramidous chloride as an S(IV) platform chemical provides a modern, efficient route to this poorly explored territory, as demonstrated by recent high-impact research in Chemical Science (2024) [1]. This scenario is supported by evidence of the compound's role in a novel synthetic platform.

S(IV) Building Block for Diversity-Oriented Synthesis

For a laboratory conducting diversity-oriented synthesis (DOS) or building a library of organosulfur compounds, sulfuramidous chloride offers a distinct and verifiable point of diversification. Unlike sulfonyl chlorides (S(VI)) which are primarily electrophiles at sulfur, the S(IV) center in sulfuramidous chloride can participate in both nucleophilic displacement of chloride and subsequent oxidation to S(VI) [1]. This bifunctional character provides a unique 'branching point' in a synthetic sequence, enabling access to both S(IV) and S(VI) product families from a single common intermediate [2]. The ability to toggle between oxidation states provides a level of synthetic flexibility not possible with sulfonyl chlorides.

Nucleophilic Substitution at S(IV) Centers

For physical organic chemists investigating the mechanisms of nucleophilic substitution at sulfur centers, sulfuramidous chloride is a valuable and specific substrate. While most mechanistic work has focused on sulfonyl (S(VI)) and sulfinyl (S(IV)) halides, data on the related sulfamoyl chlorides show that these reactions can proceed via complex elimination-addition pathways with extraordinarily large kinetic differences [1]. Using sulfuramidous chloride, a primary S(IV) amidosulfurous chloride, allows for the systematic investigation of how the S=N bond and the absence of bulky organic substituents influence the reaction mechanism compared to well-studied sulfonyl chlorides. This scenario is supported by the class-level kinetic evidence that highlights the mechanistic sensitivity of this compound class.

Application
Selection Property
Validation Focus
All-heteroatom S(VI) compound synthesis
S(IV) platform chemistry access
Confirm imidosulfate ester formation via NMR and MS
Diversity-oriented organosulfur library synthesis
Bifunctional reactivity (Cl displacement & oxidation)
Isolate S(IV) intermediates; verify oxidation to S(VI) products
Mechanistic study of S(IV) nucleophilic substitution
Primary S(IV) amidosulfurous chloride substrate
Kinetic profiling under standard conditions; pathway determination

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